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Compound of Interest

Compound Name: Pcsk9-IN-17

Cat. No.: B12397380 Get Quote

Application Notes and Protocols: Pcsk9-IN-17
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of

Pcsk9-IN-17, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9

(PCSK9). Due to the limited availability of specific experimental data for Pcsk9-IN-17 in the

public domain, the following protocols are based on general methodologies for similar small

molecule inhibitors and should be optimized by the end-user.

Introduction to Pcsk9-IN-17
Pcsk9-IN-17 is a research compound identified as an inhibitor of PCSK9.[1][2] PCSK9 is a key

regulator of cholesterol homeostasis, and its inhibition is a validated therapeutic strategy for

lowering low-density lipoprotein (LDL) cholesterol.[3][4] Pcsk9-IN-17 was developed by Dogma

Therapeutics, a company later acquired by AstraZeneca for its oral PCSK9 inhibitor program.[5]

[6][7][8] The compound is designated as "compound 105" in patent WO2020150474A1.[1][2]
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Property Value

CAS Number 2455424-72-1

Molecular Formula C16H19N5OS

Molecular Weight 329.42 g/mol

Solubility and Preparation of Stock Solutions
Specific solubility data for Pcsk9-IN-17 is not publicly available. The following are general

guidelines for preparing stock solutions of small molecule inhibitors. It is highly recommended

to perform small-scale solubility tests before preparing a large stock solution.

General Solvents:

Solvent General Recommendations

DMSO

Most small molecule inhibitors are soluble in

dimethyl sulfoxide (DMSO). It is recommended

to prepare a high-concentration stock solution

(e.g., 10-50 mM) in anhydrous DMSO.[9]

Ethanol
Some compounds may also be soluble in

ethanol.

Aqueous Buffers

Direct dissolution in aqueous buffers is often

challenging for hydrophobic small molecules

and may lead to precipitation.[10] It is

recommended to first dissolve the compound in

an organic solvent like DMSO and then dilute it

into the aqueous experimental medium.

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

Weighing the Compound: Accurately weigh a small amount of Pcsk9-IN-17 powder (e.g., 1

mg) in a sterile microcentrifuge tube.
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Calculating the Volume of DMSO: Calculate the required volume of DMSO to achieve a 10

mM concentration using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight

( g/mol )) * 100,000 For 1 mg of Pcsk9-IN-17 (MW = 329.42 g/mol ): Volume (µL) = (1 /

329.42) * 100,000 ≈ 303.5 µL

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube

containing the compound.

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle

warming (e.g., 37°C) or sonication may aid in dissolution.[11]

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles

and store at -20°C or -80°C. When stored properly, DMSO stock solutions are typically stable

for several months.

In Vitro Experimental Protocols
The following are generalized protocols for evaluating the in vitro activity of small molecule

PCSK9 inhibitors.

PCSK9-LDLR Interaction Assay (Biochemical Assay)
This assay measures the ability of Pcsk9-IN-17 to directly inhibit the binding of PCSK9 to the

LDL receptor (LDLR).
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Preparation

Assay Execution

Data Analysis

Prepare serial dilutions of Pcsk9-IN-17

Incubate PCSK9 with Pcsk9-IN-17 or vehicle

Prepare recombinant human PCSK9 Prepare recombinant human LDLR-EGF-A domain

Coat microplate with LDLR-EGF-A domain

Block non-specific binding sites

Add PCSK9-inhibitor mixture to the coated plate

Wash to remove unbound proteins

Add detection antibody (e.g., anti-PCSK9-HRP)

Add substrate and measure signal

Calculate percent inhibition

Determine IC50 value

Click to download full resolution via product page

Caption: Workflow for a PCSK9-LDLR interaction assay.
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Protocol:

Plate Coating: Coat a 96-well high-binding microplate with recombinant human LDLR-EGF-A

domain (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a

suitable blocking buffer (e.g., 1-3% BSA in PBS) for 1-2 hours at room temperature.

Inhibitor Preparation: Prepare serial dilutions of Pcsk9-IN-17 in the assay buffer. Also,

prepare a vehicle control (e.g., DMSO at the same final concentration).

Binding Reaction: In a separate plate, pre-incubate recombinant human PCSK9 with the

serially diluted Pcsk9-IN-17 or vehicle control for 30-60 minutes at room temperature.

Incubation: Transfer the PCSK9-inhibitor mixtures to the LDLR-coated and blocked plate.

Incubate for 1-2 hours at room temperature to allow binding.

Detection: Wash the plate to remove unbound PCSK9. Add a primary antibody that detects

PCSK9, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

Signal Measurement: Add an HRP substrate (e.g., TMB) and stop the reaction. Measure the

absorbance at the appropriate wavelength (e.g., 450 nm).

Data Analysis: Calculate the percent inhibition for each concentration of Pcsk9-IN-17 and

determine the IC50 value by fitting the data to a dose-response curve.

Cellular LDL Uptake Assay
This assay assesses the functional effect of Pcsk9-IN-17 on the ability of liver cells to take up

LDL from the surrounding medium.

Experimental Workflow:
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Cell Preparation

Treatment

LDL Uptake

Analysis

Seed HepG2 cells in a 96-well plate

Treat cells with Pcsk9-IN-17 or vehicle

Add recombinant PCSK9 (optional, to challenge the system)

Add fluorescently labeled LDL (e.g., DiI-LDL)

Incubate to allow LDL uptake

Wash cells to remove excess DiI-LDL

Lyse cells and measure fluorescence Alternatively, visualize and quantify using microscopy

Click to download full resolution via product page

Caption: Workflow for a cellular LDL uptake assay.

Protocol:
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Cell Culture: Seed human hepatoma cells (e.g., HepG2) in a 96-well plate and allow them to

adhere overnight.

Treatment: Treat the cells with various concentrations of Pcsk9-IN-17 or vehicle control in a

serum-free or low-serum medium for a predetermined time (e.g., 24 hours). In some

experimental setups, recombinant PCSK9 can be added to the medium to challenge the

cells and better assess the inhibitory effect of the compound.

LDL Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to the cell culture medium and

incubate for 2-4 hours at 37°C.

Washing: Wash the cells multiple times with cold PBS to remove unbound DiI-LDL.

Quantification:

Plate Reader Method: Lyse the cells and measure the fluorescence intensity using a

microplate reader.

Microscopy Method: Visualize and quantify the cellular fluorescence using a fluorescence

microscope or a high-content imaging system.

Data Analysis: Normalize the fluorescence signal to the vehicle control and plot the dose-

response curve to determine the EC50 value.

In Vivo Experimental Protocol
The following is a general protocol for evaluating the efficacy of an orally administered small

molecule PCSK9 inhibitor in a mouse model of hyperlipidemia.

Experimental Workflow:
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Preparation

Dosing and Monitoring

Sample Collection

Analysis

Select animal model (e.g., C57BL/6J on a high-fat diet)

Acclimatize animals

Administer Pcsk9-IN-17 or vehicle orally (e.g., daily)

Prepare dosing formulation of Pcsk9-IN-17 in a suitable vehicle

Monitor animal health and body weight Collect blood samples at baseline and specified time points

At study termination, collect plasma and liver tissue

Measure plasma total cholesterol, LDL-C, and HDL-C Measure plasma PCSK9 levels (ELISA) Analyze liver tissue for LDLR protein expression (Western blot)

Click to download full resolution via product page

Caption: Workflow for an in vivo efficacy study.

Protocol:

Animal Model: Use a suitable mouse model for hyperlipidemia, such as C57BL/6J mice on a

high-fat diet or genetically modified models (e.g., ApoE-/- or Ldlr-/- mice).
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Acclimatization and Baseline: Allow the animals to acclimatize for at least one week. Collect

baseline blood samples.

Formulation Preparation: Prepare a dosing formulation of Pcsk9-IN-17 in a suitable vehicle.

The choice of vehicle is critical for oral bioavailability and should be determined based on

solubility and tolerability studies. Common vehicles include solutions or suspensions in water

with co-solvents like PEG400, Tween 80, or carboxymethylcellulose.[12][13][14][15][16]

Dosing: Randomly assign animals to treatment groups (vehicle control and different dose

levels of Pcsk9-IN-17). Administer the compound or vehicle orally (e.g., by gavage) once

daily for a specified duration (e.g., 2-4 weeks).

Monitoring: Monitor the health and body weight of the animals regularly.

Blood Collection: Collect blood samples at various time points during the study (e.g., weekly)

and at the end of the study.

Plasma Analysis: Separate plasma and measure total cholesterol, LDL-C, and HDL-C levels

using commercially available kits. Plasma PCSK9 levels can be measured by ELISA.

Tissue Analysis: At the end of the study, euthanize the animals and collect liver tissue.

Analyze the protein levels of LDLR in liver lysates by Western blotting to confirm the

mechanism of action.

Data Analysis: Compare the lipid levels and LDLR expression between the treatment groups

and the vehicle control group using appropriate statistical methods.

Signaling Pathway
PCSK9 inhibition is expected to modulate the LDL receptor signaling pathway.
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Caption: PCSK9-LDLR signaling pathway and the inhibitory action of Pcsk9-IN-17.

Pathway Description:

LDL Uptake: LDL receptors on the surface of hepatocytes bind to circulating LDL particles,

leading to their internalization and subsequent degradation, which removes cholesterol from

the blood. The LDL receptor is then recycled back to the cell surface.

PCSK9 Action: Secreted PCSK9 binds to the LDL receptor on the cell surface. This complex

is then internalized, and instead of recycling, the LDL receptor is targeted for degradation in

the lysosome. This reduces the number of available LDL receptors, leading to higher levels

of circulating LDL cholesterol.[3][4]

Inhibition by Pcsk9-IN-17: Pcsk9-IN-17 is hypothesized to bind to PCSK9, preventing its

interaction with the LDL receptor. This allows the LDL receptor to escape degradation and

continue its recycling to the cell surface, thereby enhancing the clearance of LDL cholesterol

from the circulation.
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The information provided in these application notes is for research purposes only. The

protocols are intended as a general guide and may require optimization for specific

experimental conditions. It is the responsibility of the end-user to determine the suitability of

these protocols for their own research and to ensure compliance with all applicable safety and

regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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